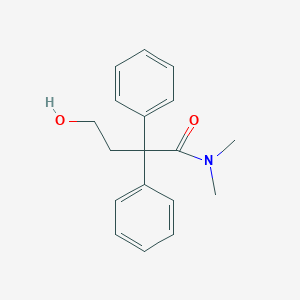

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . It is also known by its alternate name, α-(2-Hydroxyethyl)-N,N-dimethyl-α-phenylbenzeneacetamide . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

The synthesis of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of N,N-dimethylamine with 2,2-diphenyl-4-hydroxybutyric acid . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide can be compared with similar compounds such as:

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyric acid: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and reactivity.

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutylamine: This compound has an amine group instead of an amide group, resulting in different biological activities and applications.

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide (commonly referred to as DMDBH) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

DMDBH is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₂₁NO₂

- Molecular Weight : 285.37 g/mol

- CAS Number : 13171-49-0

The compound features a hydroxyl group (-OH) attached to a butyramide backbone, with two phenyl groups contributing to its lipophilicity and potential interactions with biological targets.

1. Antioxidant Properties

DMDBH has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. The compound's efficacy in reducing oxidative damage has been linked to its ability to modulate reactive oxygen species (ROS) levels in various cellular models.

2. Anti-inflammatory Effects

Research has shown that DMDBH exhibits anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which are critical in various inflammatory pathways. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

3. Anticancer Activity

Several studies have investigated the anticancer effects of DMDBH. In vitro assays have revealed that DMDBH can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 25 | Apoptosis induction | |

| HT-29 (colon cancer) | 30 | Cell cycle arrest |

4. Neuroprotective Effects

DMDBH has shown promise in neuroprotective studies. Its ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation within neural tissues.

The biological activities of DMDBH can be attributed to several mechanisms:

- Free Radical Scavenging : DMDBH's structure allows it to donate electrons, neutralizing free radicals.

- Cytokine Modulation : The compound inhibits pathways leading to the production of inflammatory cytokines such as TNF-alpha and IL-6.

- Apoptosis Induction : DMDBH activates intrinsic apoptotic pathways, leading to cell death in malignant cells.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with DMDBH resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Case Study 2: Neuroprotection

In an animal model of neurodegeneration induced by oxidative stress, administration of DMDBH significantly improved cognitive function and reduced markers of oxidative damage in brain tissues compared to control groups.

Eigenschaften

IUPAC Name |

4-hydroxy-N,N-dimethyl-2,2-diphenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-19(2)17(21)18(13-14-20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLCXGBOVPDSSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCO)(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.